1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione

Medicinal chemistry SAR topology Piperidine scaffold

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione (CAS 2034575-00-1, molecular formula C20H21ClN2O3, MW 372.85 g/mol) is a synthetic small molecule belonging to the 4-phenylbutane-1,4-dione-piperidine hybrid class. Its architecture combines a 3-chloropyridin-4-yl ether linked to the 3-position of a piperidine ring, which is in turn connected via an amide bond to a 4-phenylbutane-1,4-dione scaffold.

Molecular Formula C20H21ClN2O3
Molecular Weight 372.85
CAS No. 2034575-00-1
Cat. No. B2657986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
CAS2034575-00-1
Molecular FormulaC20H21ClN2O3
Molecular Weight372.85
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=C(C=NC=C3)Cl
InChIInChI=1S/C20H21ClN2O3/c21-17-13-22-11-10-19(17)26-16-7-4-12-23(14-16)20(25)9-8-18(24)15-5-2-1-3-6-15/h1-3,5-6,10-11,13,16H,4,7-9,12,14H2
InChIKeyNIZZXQNHNAKVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione (CAS 2034575-00-1): Structural Baseline for Procurement Evaluation


1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione (CAS 2034575-00-1, molecular formula C20H21ClN2O3, MW 372.85 g/mol) is a synthetic small molecule belonging to the 4-phenylbutane-1,4-dione-piperidine hybrid class . Its architecture combines a 3-chloropyridin-4-yl ether linked to the 3-position of a piperidine ring, which is in turn connected via an amide bond to a 4-phenylbutane-1,4-dione scaffold. This compound resides within a patent-active chemical space encompassing pyridyl-piperidine Wnt pathway inhibitors and sigma receptor ligand series, though no target-specific biological data have been published for this exact CAS entry as of the search date [1].

Why In-Class Substitution of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione Carries Undefined Risk


Compounds within the 4-phenylbutane-1,4-dione-piperidine series differ at three critical structural nodes: the heterocyclic ether moiety (identity and substitution pattern), the piperidine attachment position (3- vs 4-), and the phenyl ring substitution . Even minor changes at these positions can profoundly alter receptor binding topology and selectivity profiles, as demonstrated across piperidine-based sigma receptor ligand series where a single chloro substituent shift can change σ1/σ2 selectivity by over 350-fold [1]. Without target-specific quantitative data for this compound, assuming functional interchangeability with its 4-substituted piperidine analogs or alternative heteroaryl-ether congeners (e.g., bromopyrimidine or dimethylpyrimidine variants) introduces uncontrolled experimental variables that can compromise SAR continuity in lead optimization campaigns .

Quantitative Differentiation Evidence: 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione vs. Closest Analogs


Piperidine Substitution Topology: 3-Position Ether Attachment vs. 4-Position Analogs

The target compound bears its 3-chloropyridin-4-yl ether at the 3-position of the piperidine ring, distinguishing it from the more common 4-substituted piperidine analogs such as 1-(4-chlorophenyl)-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butane-1,4-dione (CAS 2034495-65-1) . In sigma receptor ligand SAR, the 3- vs. 4-substitution pattern on the piperidine ring dictates the trajectory of the aromatic moiety relative to the central nitrogen and can invert σ1/σ2 selectivity. For example, in a published piperidine-based sigma ligand series, shifting substituents between piperidine positions altered Ki values by >100-fold at σ1 [1]. This topological distinction is a structural determinant that cannot be replicated by 4-substituted analogs.

Medicinal chemistry SAR topology Piperidine scaffold

Heterocyclic Moiety: 3-Chloropyridin-4-yl vs. Bromopyrimidinyl and Dimethylpyrimidinyl Analogs

The target compound features a 3-chloropyridin-4-yl ether, whereas the closest cataloged analogs employ a 5-bromopyrimidin-2-yl (CAS 2034529-18-3) or 2,6-dimethylpyrimidin-4-yl group . The chloro substituent on pyridine provides a distinct halogen-bond donor profile compared to bromo (heavier, more polarizable) or methyl (no halogen bond). In D2 dopamine receptor and sigma receptor pharmacophores, the 3-chloropyridine motif has been associated with favorable CNS MPO scores due to its balanced lipophilicity (calculated LogP ~2.7 for the target vs. ~3.1 for the bromopyrimidine analog, based on fragment contributions) [1]. The pyridine nitrogen position (para to the ether) also offers a hydrogen-bond acceptor that is geometrically distinct from the pyrimidine nitrogen arrangement in comparators.

Heterocyclic SAR Halogen bonding Medicinal chemistry

Hydrogen-Bond Donor Count: Zero HBD vs. Analogs Bearing Hydroxyl or Amide NH Groups

The target compound has zero hydrogen-bond donor (HBD) groups, in contrast to several structurally related phenylbutane-1,4-dione-piperidine compounds that incorporate hydroxymethyl, secondary amide, or sulfonamide NH groups [1]. For example, 1-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-4-phenylbutane-1,4-dione (BDBM43153) contains one HBD (hydroxyl), which increases topological polar surface area and reduces predicted passive membrane permeability [2]. In CNS drug discovery, zero HBD count is correlated with improved brain penetration, as reflected in the CNS MPO scoring system where HBD ≤1 is favorable. The target's calculated TPSA of approximately 59.7 Ų (vs. ~80 Ų for hydroxyl-bearing analogs) further supports superior predicted permeability.

Physicochemical property Permeability CNS drug design

Amide Conformational Restriction: Butane-1,4-dione Bridge vs. Flexible Butyl Chain in Sigma Ligands

The target compound possesses a butane-1,4-dione bridge linking the phenyl group to the piperidine amide, creating a conformationally restricted scaffold with two carbonyl groups. This contrasts with classic sigma receptor ligands such as 4-PPBP (4-phenyl-1-(4-phenylbutyl)piperidine), which employ a flexible butyl chain [1]. The dione bridge restricts rotational freedom (7 rotatable bonds for the target vs. 9 for 4-PPBP) and introduces two additional H-bond acceptors that can participate in polar interactions within the binding pocket. In published SAR studies on butyrophenone-based sigma ligands, the carbonyl oxygen position was identified as critical for high-affinity binding, with the ketone-to-amine distance being a key pharmacophoric parameter [2]. The target's dual-carbonyl architecture provides two such interaction points vs. the single carbonyl in butyrophenones.

Conformational restriction Receptor binding entropy Scaffold design

Recommended Research Application Scenarios for 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione (CAS 2034575-00-1)


Sigma Receptor Ligand SAR Exploration in CNS Drug Discovery Programs

The compound's structural features—3-chloropyridine ether, zero HBD count, and conformationally restricted dione bridge—make it a candidate scaffold for sigma-1 and sigma-2 receptor SAR studies. The 3-position piperidine topology distinguishes it from 4-substituted analogs and enables exploration of a distinct pharmacophoric vector, as demonstrated in published sigma ligand optimization campaigns where analogous topological variations produced compounds with Ki values of 3.7 nM (σ1) and selectivity ratios exceeding 350-fold [1]. Procurement of this specific 3-substituted isomer is essential for maintaining SAR continuity in a lead series where the piperidine substitution position has been experimentally determined to affect selectivity.

Chemical Probe Development for Target Identification via Affinity-Based Proteomics

The combination of the 3-chloropyridin-4-yl ether and the phenylbutane-1,4-dione scaffold provides a modular architecture amenable to linker attachment for chemical probe design. The absence of H-bond donors on the core scaffold reduces non-specific protein binding, a desirable property for affinity-based proteomics (ABPP) probe development [2]. The 3-chloropyridine moiety offers a potential synthetic handle for further functionalization or bioisosteric replacement, while the dione bridge can serve as a spectroscopic reporter in binding assays due to its distinct UV absorption profile.

Comparative Pharmacokinetic Profiling of Conformationally Restricted vs. Flexible Piperidine-Dione Scaffolds

The butane-1,4-dione bridge represents a conformationally restricted variant of the common phenylbutyl-piperidine scaffold found in numerous CNS-active ligands. This compound can serve as a tool molecule to experimentally assess the impact of conformational restriction on metabolic stability, cytochrome P450 inhibition, and passive membrane permeability in head-to-head comparisons with flexible-chain analogs [1]. Its calculated physicochemical profile (MW 372.85, TPSA ~60 Ų, zero HBD) places it within favorable CNS drug-like space, making it a suitable reference compound for establishing PK/PD benchmarks in neuroscience lead optimization.

Procurement Benchmarking for Custom Synthesis and Library Enumeration Programs

As a compound with limited commercial availability and no published biological characterization, CAS 2034575-00-1 serves as a valuable procurement reference point for organizations planning custom synthesis or parallel library enumeration of 4-phenylbutane-1,4-dione-piperidine hybrids. Its structural features—3-position piperidine ether linkage, 3-chloropyridine heterocycle, and dual-ketone bridge—define a specific chemical subspace that is under-explored relative to 4-substituted piperidine analogs [2]. Procurement decisions should evaluate supplier capabilities for synthesizing the 3-ether piperidine intermediate, which requires regioselective functionalization not required for the more common 4-substituted analogs.

Quote Request

Request a Quote for 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.